molecular formula C12H10N4O2 B4561420 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- CAS No. 132560-05-5

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl-

Cat. No.: B4561420
CAS No.: 132560-05-5
M. Wt: 242.23 g/mol
InChI Key: HCBWJGREGVJNPN-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with a phenyl group at the 3-position and a methyl group at the 1-position. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- typically involves the condensation of appropriate purine precursors with phenyl and methyl substituents. One common method involves the reaction of 1-methylxanthine with phenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects.

Comparison with Similar Compounds

    Xanthine: A purine base found in most human body tissues and fluids.

    Theophylline: A methylxanthine derivative used as a bronchodilator.

    Caffeine: A stimulant commonly found in coffee and tea.

Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine derivatives, the presence of both phenyl and methyl groups at specific positions enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-methyl-3-phenyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-11(17)9-10(14-7-13-9)16(12(15)18)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBWJGREGVJNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157624
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132560-05-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132560055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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